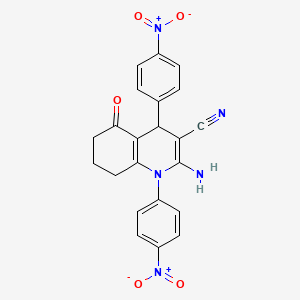![molecular formula C21H25N3O3 B15014240 2-Oxoacetamide, 2-[N'-(4-methylbenzylidene)hydrazino]-N-(4-pentyloxyphenyl)-](/img/structure/B15014240.png)
2-Oxoacetamide, 2-[N'-(4-methylbenzylidene)hydrazino]-N-(4-pentyloxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[4-(PENTYLOXY)PHENYL]FORMAMIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[4-(PENTYLOXY)PHENYL]FORMAMIDE typically involves the reaction of hydrazine derivatives with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions. The reaction mixture is heated to facilitate the condensation process, leading to the formation of the Schiff base hydrazone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[4-(PENTYLOXY)PHENYL]FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[4-(PENTYLOXY)PHENYL]FORMAMIDE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological processes.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[4-(PENTYLOXY)PHENYL]FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which may influence enzymatic activities and biological processes. Additionally, its hydrazone moiety can participate in redox reactions, affecting cellular signaling pathways and metabolic processes .
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 1-{N’-[(1E)-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}-N-(4-ethoxyphenyl)formamide
Uniqueness
1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[4-(PENTYLOXY)PHENYL]FORMAMIDE stands out due to its unique structural features, such as the presence of both hydrazone and formamide functionalities.
特性
分子式 |
C21H25N3O3 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
N'-[(E)-(4-methylphenyl)methylideneamino]-N-(4-pentoxyphenyl)oxamide |
InChI |
InChI=1S/C21H25N3O3/c1-3-4-5-14-27-19-12-10-18(11-13-19)23-20(25)21(26)24-22-15-17-8-6-16(2)7-9-17/h6-13,15H,3-5,14H2,1-2H3,(H,23,25)(H,24,26)/b22-15+ |
InChIキー |
REWKYSJTGKHKHB-PXLXIMEGSA-N |
異性体SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C |
正規SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-chlorophenyl)methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B15014159.png)
![(4Z)-2-(3-chlorophenyl)-4-{[(4-iodophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15014163.png)
![N-(4-ethylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B15014171.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B15014173.png)
![5-(4-fluorophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B15014174.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15014177.png)

![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B15014190.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B15014191.png)
![N'-[(Z)-(2-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B15014194.png)
![N-(4-methoxyphenyl)-6-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15014201.png)
![N-({N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide](/img/structure/B15014211.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15014219.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B15014228.png)
